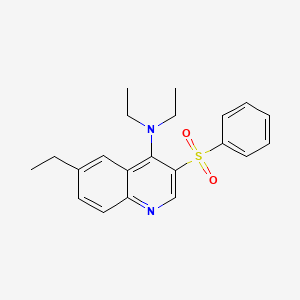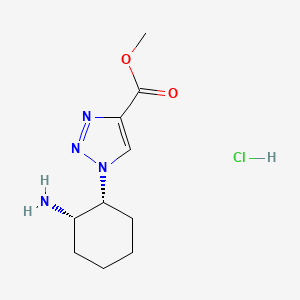
N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FTE and is a member of the phenethylamine family of compounds. FTE is a synthetic compound that has been developed through a series of chemical reactions, and its synthesis method will be discussed in detail in
作用機序
The exact mechanism of action of FTE is not fully understood, but it is believed to work by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By increasing dopamine release, FTE may help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
FTE has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine release in the brain, FTE has also been shown to increase the levels of other neurotransmitters such as norepinephrine and serotonin. FTE has also been shown to have antioxidant properties, which could potentially help protect against oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of using FTE in lab experiments is its ability to increase dopamine release in the brain. This makes it a promising compound for the treatment of Parkinson's disease. However, there are also some limitations to using FTE in lab experiments. One limitation is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, FTE is a synthetic compound, which means that it may not be as effective as natural compounds in some experimental settings.
将来の方向性
There are a number of future directions that could be explored in the study of FTE. One potential direction is to further investigate its potential as a treatment for Parkinson's disease. This could involve studying its effects in animal models of the disease or conducting clinical trials in humans. Another potential direction is to investigate its effects on other neurological disorders, such as Alzheimer's disease or depression. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective synthesis methods for the compound.
Conclusion:
In conclusion, N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its ability to increase dopamine release in the brain makes it a promising compound for the treatment of Parkinson's disease. However, further research is needed to better understand its mechanism of action and to develop more effective synthesis methods.
合成法
The synthesis of FTE involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of furfurylamine with 2-bromothiophene in the presence of a palladium catalyst. This reaction results in the formation of 2-(furan-3-ylmethyl)thiophene.
The next step in the synthesis process involves the reaction of 2-(furan-3-ylmethyl)thiophene with ethylmagnesium bromide in the presence of a copper catalyst. This reaction results in the formation of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine (FTE).
科学的研究の応用
FTE has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of FTE is its use as a potential treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. FTE has been shown to increase dopamine release in the brain, which could potentially help alleviate the symptoms of Parkinson's disease.
特性
IUPAC Name |
N-(furan-3-ylmethyl)-2-thiophen-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-11(14-7-1)3-5-12-8-10-4-6-13-9-10/h1-2,4,6-7,9,12H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWYQHFSVFXBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2613045.png)
![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)
![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)

![Ethyl 4-[(dimethylsulfamoyl)amino]benzoate](/img/structure/B2613051.png)


![1-{1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2613054.png)
![2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2613056.png)

![5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2613061.png)


![N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2613066.png)